Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . The reaction conditions are carefully controlled to achieve high diastereoselectivity, allowing for the formation of either the exo- or endo-isomer. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be compared to other azabicyclo compounds, such as:
Ethyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate: The exo-isomer of the same compound, which has different stereochemistry and potentially different reactivity and biological activity.
N-Boc-2,5-dihydropyrrole: A precursor in the synthesis of the target compound, which lacks the bicyclic structure but shares some reactivity.
3-Azabicyclo[3.1.0]hexane derivatives: A broader class of compounds with similar bicyclic structures, used in various chemical and pharmaceutical applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-ULKQDVFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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